Oxamide, N-(1-anthraquinonyl)-N'-butyl-

Description

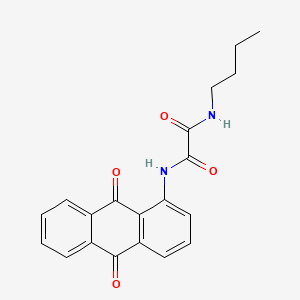

Oxamide, N-(1-anthraquinonyl)-N'-butyl-, is a structurally specialized oxamide derivative characterized by an anthraquinone moiety at one terminal and a butyl group at the other. Oxamides, in general, are diamides of oxalic acid with the formula (NH₂CO)₂, known for their hydrogen-bonding capacity and thermal stability due to their planar, conjugated structure . The introduction of anthraquinonyl and butyl substituents in this compound likely modifies its electronic properties, solubility, and reactivity. Anthraquinone derivatives are often associated with photochemical activity and applications in dyes or pharmaceuticals, while the butyl group may enhance lipophilicity, influencing solubility and interaction with biological membranes.

Properties

CAS No. |

92573-27-8 |

|---|---|

Molecular Formula |

C20H18N2O4 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

N-butyl-N'-(9,10-dioxoanthracen-1-yl)oxamide |

InChI |

InChI=1S/C20H18N2O4/c1-2-3-11-21-19(25)20(26)22-15-10-6-9-14-16(15)18(24)13-8-5-4-7-12(13)17(14)23/h4-10H,2-3,11H2,1H3,(H,21,25)(H,22,26) |

InChI Key |

VYSHFHDUHNQGCR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxamide, N-(1-anthraquinonyl)-N’-butyl- typically involves the reaction of 1-anthraquinonyl hydrazine with butyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The reaction conditions are optimized to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxamide, N-(1-anthraquinonyl)-N’-butyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

Substitution: The oxamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Various substituted oxamides depending on the nucleophile used.

Scientific Research Applications

Oxamide, N-(1-anthraquinonyl)-N’-butyl- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

Biology: Investigated for its potential as an inhibitor of sulfide production in sulfate-reducing bacteria.

Medicine: Explored for its anticancer properties due to its ability to interfere with cellular respiration.

Industry: Utilized in the production of high-performance pigments and dyes.

Mechanism of Action

The mechanism of action of Oxamide, N-(1-anthraquinonyl)-N’-butyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular respiration, leading to reduced energy production and cell death. The molecular targets include topoisomerases and mitochondrial enzymes.

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

A. N,N′-Bis(1-methoxycarbonylvinyl)oxamide (Compound 2, )

- Structure : Features methoxycarbonylvinyl substituents, introducing electron-withdrawing groups and conjugated double bonds.

- Synthesis: Synthesized via elimination reactions of N,N′-bis(2-chloro-1-methoxycarbonylethyl)oxamide with triethylamine. Notably resistant to bromination due to steric and electronic effects of substituents .

C. Oxamide as a Slow-Release Fertilizer ()

- Structure : Unsubstituted oxamide (NH₂CONH₂).

- Function : Demonstrates slow nitrogen release due to low solubility and microbial degradation resistance. Reduces ammonia volatilization by 38–63% compared to urea .

Physicochemical and Functional Properties

Electronic Properties :

Reactivity :

- Bromination: The target compound’s anthraquinonyl group may direct electrophilic substitution (e.g., bromination) to aromatic positions, unlike alkenyl groups in Compound 2, which resist bromination .

Biological Activity

Oxamide, N-(1-anthraquinonyl)-N'-butyl- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

Chemical Structure

The compound features an anthraquinone moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of anthraquinone exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the anthraquinone structure can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxamide Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxamide, N-(1-anthraquinonyl)-N'-butyl- | S. aureus | 0.5 µg/mL |

| E. coli | 1.0 µg/mL | |

| Klebsiella pneumoniae | 2.0 µg/mL |

The above table summarizes the antimicrobial efficacy of Oxamide against several bacterial strains, demonstrating its potential as an antibacterial agent.

Anticancer Activity

The anthraquinone derivatives are also noted for their anticancer properties. For example, studies have indicated that compounds similar to Oxamide can induce apoptosis in cancer cell lines by activating specific pathways.

Case Study: Anticancer Effects

In a study published in 2021, researchers evaluated the cytotoxic effects of Oxamide on human cancer cell lines. The results showed that treatment with Oxamide led to a significant reduction in cell viability in a dose-dependent manner.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

These findings suggest that Oxamide may serve as a potential therapeutic agent in cancer treatment.

The proposed mechanisms by which Oxamide exerts its biological effects include:

- Inhibition of DNA Synthesis : Similar anthraquinone compounds have been shown to interfere with DNA replication processes.

- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.